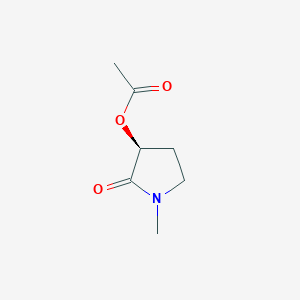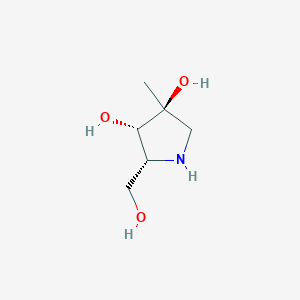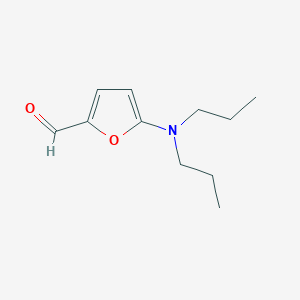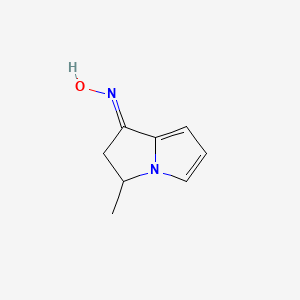
(R)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pyrrolidine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis. These methods are designed to produce large quantities of the compound with high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology: This compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and more.
Comparison with Similar Compounds
(S)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: This is the enantiomer of the compound and has similar but distinct properties.
1,2-Dihydroxyethane: A simpler compound with two hydroxyl groups but lacking the pyrrolidine ring.
4-Hydroxypyrrolidine: A related compound with a hydroxyl group on the pyrrolidine ring but without the ethane-1,2-diol moiety.
Uniqueness: The uniqueness of ®-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol lies in its specific stereochemistry and combination of functional groups. This makes it particularly valuable for applications requiring chiral purity and specific reactivity.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-[(2S,4S)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6-/m0/s1 |
InChI Key |
OTLCKXPDWKVKAY-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1[C@H](CO)O)O |
Canonical SMILES |
C1C(CNC1C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)






